molecular formula C18H26N2O B5534198 (3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

Cat. No. B5534198
M. Wt: 286.4 g/mol
InChI Key: KKHSZQQEWNAFAU-DLBZAZTESA-N
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Description

Synthesis Analysis

Synthesis approaches for benzofuran derivatives and related compounds often involve ring closure reactions, as well as reductive and nucleophilic methods. One study describes the synthesis of novel benzofuran compounds through ring opening followed by ring closure reactions, employing strategies like reductive benzylation and subsequent methylation processes (Halim & Ibrahim, 2022). Another approach involves the use of intramolecular Friedel-Crafts strategies or inverse-demand Diels-Alder reactions for constructing the benzofuran ring system (Wijtmans et al., 2004).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often elucidated using spectroscopic methods, including NMR, FTIR, and X-ray crystallography. Studies have detailed the crystalline and molecular structures of benzofuran compounds, highlighting the importance of X-ray analysis in determining the arrangement of atoms within these molecules (Tutynina et al., 2013).

Chemical Reactions and Properties

Benzofuran derivatives participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. The reactivity of these compounds is often studied through kinetic experiments and theoretical calculations, providing insight into their chemical behavior and interaction with different reagents (Drabina et al., 2008).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are typically determined through experimental measurements and can be influenced by the specific structure and functional groups present in the molecule (Elangovan et al., 2021).

Chemical Properties Analysis

The chemical properties of benzofuran derivatives, including acidity, basicity, and reactivity towards different chemical agents, are essential for understanding their behavior in chemical reactions. Computational studies, such as density functional theory (DFT), provide valuable insights into the electronic structure and reactivity of these compounds (Singh et al., 2013).

properties

IUPAC Name

(3S,4R)-1-(1-benzofuran-2-ylmethyl)-N,N-dimethyl-4-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-13(2)16-11-20(12-17(16)19(3)4)10-15-9-14-7-5-6-8-18(14)21-15/h5-9,13,16-17H,10-12H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHSZQQEWNAFAU-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1N(C)C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine

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